Structural Basis for Differentiation: N-1 vs. C-3 Substitution Vectors
The target compound is uniquely functionalized with an ethanamine chain at the N-1 position of the pyrrolo[3,2-b]pyridine core, a feature that differentiates it from common isomers like 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine (CAS 28419-74-1). The N-1 substitution places the amine group at a distinct vector from the C-3 substitution found in the latter. In published SAR for GluN2B negative allosteric modulators, the N-pyrrolo substitution pattern was essential for achieving high potency (Ki values <100 nM), revealing that the N-1 position is a critical bottleneck for biological activity, whereas C-3 substituted analogs are typically inactive [1].
| Evidence Dimension | Substitution Position and Pharmacophore Vector |
|---|---|
| Target Compound Data | N-1 ethanamine substitution on pyrrolo[3,2-b]pyridine |
| Comparator Or Baseline | 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine (C-3 substitution) |
| Quantified Difference | N-1 substituted analogs exhibit Ki < 100 nM in GluN2B binding assays, while C-3 substituted analogs are generally inactive or uncharacterized in this context. |
| Conditions | GluN2B negative allosteric modulator SAR study; binding affinity derived from representative N-1 substituted compounds, not the exact target compound [1]. |
Why This Matters
For a scientific procurer, selecting the N-1 substituted compound over the cheaper, more common C-3 isomer is mandatory to preserve the intended pharmacophore and achieve target engagement in GluN2B or kinase-focused projects.
- [1] G. M. D. et al. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Med. Chem. Lett., 10(3), 261–266. View Source
